Thermochemical Differentiation: Gas-Phase Enthalpy of Formation of 2-Iodoanisole vs. 3- and 4-Iodoanisole
Rotating-bomb combustion calorimetry and Calvet microcalorimetry were employed to determine the standard molar enthalpies of formation in the gas phase at T = 298.15 K for all three monoiodoanisole isomers. The ortho-isomer exhibits a markedly higher enthalpy of formation than the meta- and para-isomers, reflecting reduced thermodynamic stability due to steric and electronic interactions between the ortho substituents [1].
| Evidence Dimension | Standard molar enthalpy of formation in gas phase at 298.15 K (kJ·mol⁻¹) |
|---|---|
| Target Compound Data | 15.1 ± 2.1 |
| Comparator Or Baseline | 3-Iodoanisole: 11.8 ± 2.2; 4-Iodoanisole: 12.4 ± 1.6 |
| Quantified Difference | +3.3 kJ·mol⁻¹ relative to 3-iodoanisole; +2.7 kJ·mol⁻¹ relative to 4-iodoanisole |
| Conditions | Rotating-bomb combustion calorimetry; Calvet microcalorimetry for vaporization/sublimation; T = 298.15 K; p° = 0.1 MPa [1] |
Why This Matters
The higher enthalpy of formation indicates distinct ground-state energetics that can influence reaction thermodynamics and the driving force for bond-forming events, directly impacting reagent selection for processes where energetic matching is critical.
- [1] Lobo Ferreira, A. I. M. C.; Ribeiro da Silva, M. A. V. Experimental and computational study of the molecular energetics of the monoiodoanisole isomers. J. Chem. Thermodyn. 2012, 48, 84–92. View Source
